Secoverine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H36ClNO2 |
|---|---|
Molecular Weight |
382 g/mol |
IUPAC Name |
1-cyclohexyl-4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H35NO2.ClH/c1-4-23(16-8-11-22(24)20-9-6-5-7-10-20)18(2)17-19-12-14-21(25-3)15-13-19;/h12-15,18,20H,4-11,16-17H2,1-3H3;1H |
InChI Key |
YBNFCHDBXWWVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC.Cl |
Synonyms |
1-cyclohexyl-4-(ethyl(p-methoxy-alpha-methylphenyl)amino)-1-butanone secoverine secoverine hydrochloride secovorine |
Origin of Product |
United States |
Pharmacological Characterization at the Molecular and Cellular Level
Non-Muscarinic Pharmacological Mechanisms of Secoverine (B1218066) Hydrochloride
Analysis of Musculotropic Activity Independent of Antimuscarinic Effects
Secoverine exhibits a significant musculotropic, or direct smooth muscle relaxant, activity that is distinct from its antimuscarinic effects. nih.gov This "papaverine-like" activity has been demonstrated in various in vitro and in vivo experimental models. nih.gov
It is important to note that this direct muscle relaxant effect is not mediated by a verapamil-like calcium channel antagonism. nih.gov The precise molecular mechanism underlying secoverine's musculotropic action remains to be fully elucidated but is a key feature of its pharmacological profile.
Table 1: Comparative Musculotropic Activity of Secoverine and Papaverine (B1678415)
| Tissue/Model | Relative Potency (Secoverine vs. Papaverine) | Reference |
| Various organs (in vitro and in vivo) | 3.3–13.3 times greater | nih.gov |
Evaluation of Noradrenaline Uptake Inhibition
Secoverine has been shown to inhibit the neuronal uptake of noradrenaline. nih.govncats.io This action was observed in studies using the isolated vas deferens of the rat. nih.gov The inhibition of the noradrenaline uptake mechanism, also known as the uptake-1 process, leads to an increased concentration of noradrenaline in the synaptic cleft, thereby potentiating its effects. wikipedia.org This property is sometimes referred to as a "cocaine-like" action, as cocaine is a well-known inhibitor of noradrenaline reuptake. wikipedia.org
The pI50 value, which represents the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition, has been used to quantify this activity. For racemic secoverine, the pI50 for noradrenaline reuptake inhibition is reported to be 5.0. google.com
Table 2: Noradrenaline Reuptake Inhibition by Secoverine
| Compound | pI50 Value | Reference |
| Racemic Secoverine | 5.0 | google.com |
| (+)-enantiomer of secoverine | 4.6 | google.com |
| (-)-enantiomer of secoverine | 5.0 | google.com |
Examination of Local Anaesthetic Properties
A marked local anaesthetic activity is another significant pharmacological characteristic of secoverine. nih.govncats.io This property is attributed to its ability to block sodium channels in neuronal membranes, thereby preventing the generation and conduction of nerve impulses. nih.gov The local anaesthetic action of secoverine has been demonstrated in experiments on the rat sciatic nerve. nih.gov
The potency of secoverine as a local anaesthetic has been compared to that of procaine, a standard local anaesthetic agent. Research indicates that secoverine possesses considerable local anaesthetic properties. nih.gov The pI50 value for the local anaesthetic effect of racemic secoverine is 5.0. google.com
Table 3: Local Anaesthetic Activity of Secoverine
| Compound | pI50 Value | Reference |
| Racemic Secoverine | 5.0 | google.com |
| (+)-enantiomer of secoverine | 4.6 | google.com |
| (-)-enantiomer of secoverine | 5.0 | google.com |
Assessment of Antiserotonergic Activity
Secoverine exhibits a moderate antiserotonergic activity. nih.govncats.io This means it can antagonize the effects of serotonin (B10506) (5-hydroxytryptamine or 5-HT) at its receptors. wikipedia.org This activity has been evaluated in vitro using the rat fundus strip preparation, a common model for studying serotonergic activity. nih.gov While present, the antiserotonergic effect of secoverine is not as pronounced as its other pharmacological actions. nih.govmedkoo.com
Absence of Nicotinolytic and Antihistaminic Activity
Pharmacological studies have conclusively shown that secoverine hydrochloride does not possess any significant nicotinolytic or antihistaminic activity. nih.govncats.iomedkoo.com This indicates that secoverine does not interact with nicotinic acetylcholine (B1216132) receptors or histamine (B1213489) H1 receptors. nih.govresearchgate.net The lack of these activities helps to define the specificity of its pharmacological profile, distinguishing it from other agents that may have a broader spectrum of receptor interactions. nih.govncats.io
Preclinical Pharmacological Research Methodologies and Models
In Vitro Studies on Isolated Organ and Tissue Preparations
In vitro studies using isolated organ and tissue preparations have been fundamental in characterizing the pharmacological effects of secoverine (B1218066) hydrochloride. These models allow for the investigation of drug effects in a controlled environment, free from systemic physiological influences.
Gastrointestinal Smooth Muscle Models (e.g., Guinea Pig Ileum, Rat Jejunum, Calf Trachea, Mouse Isolated Stomach)
The antimuscarinic and spasmolytic effects of secoverine have been demonstrated across various gastrointestinal smooth muscle models. In preparations of guinea pig ileum, rat jejunum, and calf trachea smooth muscle, secoverine showed competitive antagonism against muscarinic agonists. nih.gov The potency of secoverine was quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In the mouse isolated stomach, secoverine was found to inhibit cholinergically induced gastric acid secretion and gastric motility. nih.govnih.gov Notably, it inhibited bethanechol-induced hypermotility at doses lower than those required to affect gastric acid secretion, suggesting a greater potency on smooth muscle contractility compared to secretory functions in this model. nih.govresearchgate.net Specifically, secoverine inhibited hypermotility at concentrations of 10⁻¹¹ M and above, whereas inhibition of gastric acid secretion occurred at a dose range similar to atropine (B194438) (10⁻⁹ and 2 x 10⁻⁹ M). nih.govresearchgate.net
| Tissue Preparation | Agonist | Secoverine pA2 Value | Relative Potency vs. Atropine |
|---|---|---|---|
| Guinea Pig Ileum | Muscarinomimetics | Data Not Specified | ~0.6 times |
| Rat Jejunum | Muscarinomimetics | Data Not Specified | ~0.6 times |
| Calf Trachea | Muscarinomimetics | Data Not Specified | ~0.6 times |
The table summarizes the findings from in vitro studies on various animal gastrointestinal smooth muscle models, indicating that secoverine is about 0.6 times as active as atropine based on the mean difference of pA2 values and 4-point assays. nih.gov
Studies on Genitourinary Smooth Muscle (e.g., Dog Isolated Urinary Bladder)
The pharmacological characteristics of muscarinic receptors in genitourinary smooth muscle have been investigated using models such as the dog isolated urinary bladder. In one study, the effects of several muscarinic receptor antagonists, including S-secoverine, were evaluated against contractions induced by the agonist (+)-cis-dioxolane. The results indicated that the contractile response in the dog urinary bladder smooth muscle is mediated by M3 muscarinic receptors. S-secoverine antagonized these contractions, and its potency was determined by its pKb value, which is analogous to the pA2 value for competitive antagonists.
| Tissue Preparation | Antagonist | Agonist | pKb Value (Mean +/- SEM) |
|---|---|---|---|
| Dog Isolated Urinary Bladder | S-Secoverine | (+)-Cis-dioxolane | 8.13 +/- 0.07 |
Cardiovascular Tissue Models (e.g., Isolated Atrium, Rat Ventricle Strip)
Specific studies detailing the direct effects of secoverine hydrochloride on cardiovascular tissue models such as the isolated atrium or rat ventricle strip were not identified in the reviewed literature. Preclinical research on secoverine has primarily focused on its spasmolytic effects on smooth muscle rather than its direct cardiac actions.
Human Isolated Tissue Investigations (e.g., Gastrointestinal Muscle, Myometrium)
To establish clinical relevance, the effects of secoverine have been studied on human isolated tissues. In strips of human gastrointestinal muscle (both longitudinal and circular layers) and myometrium, secoverine was identified as a potent anticholinergic antagonist of acetylcholine (B1216132). oup.com The compound effectively reduced contractions induced by acetylcholine in both tissue types. oup.com The potency of secoverine in these human tissues was quantified by calculating pA2 values from Schild plots.
| Human Tissue Preparation | Secoverine pA2 Value | Schild Plot Regression Line Slope |
|---|---|---|
| Gastrointestinal Longitudinal Muscle | 9.1 | 0.91 |
| Gastrointestinal Circular Muscle | 9.3 | 0.77 |
| Myometrium | 8.6 | 0.93 |
This table presents the pA2 values for this compound in human isolated gastrointestinal and uterine muscle, demonstrating its potent antimuscarinic activity in these tissues. oup.com
In Vivo Preclinical Animal Models for Mechanistic Exploration
In vivo animal models have been crucial for exploring the mechanistic aspects of secoverine's action within a complete physiological system, confirming and expanding upon the findings from in vitro preparations.
Cholinergic System Modulation in Animal Models (e.g., Central Anticholinergic Activity in Spasmolytic Tests)
In vivo experiments in guinea pigs, rats, and dogs have corroborated the antimuscarinic activity of secoverine on the ileum, showing it to be approximately 0.6 times as active as atropine via both parenteral and intraduodenal administration. nih.gov A key finding from these studies is the tissue selectivity of secoverine. In contrast to its potent effects on intestinal smooth muscle, secoverine demonstrated only marginal effects on cholinergically-induced salivation, lacrimation, and urinary bladder function. nih.gov
Time-activity studies in mice, examining effects on mydriasis and oxotremorine-induced salivation, lacrimation, and tremors, revealed marked differences in the anticholinergic activity profile between secoverine and atropine across various tissues. nih.gov These differences were sustained over time, suggesting they arise from varying affinities for different muscarinic receptors rather than pharmacokinetic factors. nih.gov The central anticholinergic activity of secoverine was found to be more consistent with its potency in spasmolytic tests than its effects on glands or the eye. nih.gov
Cardiovascular System Effects in Animal Models (e.g., Blood Pressure, Heart Contractility, ECG in Dogs, Rats, Cats, Rabbits)
Preclinical investigations into the cardiovascular effects of this compound have indicated that the compound has limited direct impact on the cardiovascular system at therapeutic doses. Unlike classical anticholinergic agents that can induce significant cardiovascular changes, this compound exhibits a profile with minimal effects on key cardiovascular parameters.
Research has shown that this compound has almost no effect on cholinerically-induced cardiovascular responses. nih.gov This suggests a degree of selectivity in its antimuscarinic action, with a lower propensity to interfere with the autonomic regulation of the heart and blood vessels. However, specific quantitative data on its effects on blood pressure, heart contractility, and electrocardiogram (ECG) readings in animal models such as dogs, rats, cats, and rabbits are not extensively detailed in publicly available literature. The primary focus of published preclinical studies has been on its spasmolytic and other anticholinergic properties.
While direct quantitative data is scarce, the general pharmacological profile suggests that this compound was developed to minimize the cardiovascular side effects often associated with antimuscarinic drugs.
Table 1: Summary of Preclinical Cardiovascular Effects of this compound in Animal Models
| Animal Model | Parameter | Observed Effects |
|---|---|---|
| Dogs | Blood Pressure | Data not available |
| Heart Contractility | Data not available | |
| ECG | Data not available | |
| Rats | Blood Pressure | Data not available |
| Heart Contractility | Data not available | |
| ECG | Data not available | |
| Cats | Blood Pressure | Data not available |
| Heart Contractility | Data not available | |
| ECG | Data not available | |
| Rabbits | Blood Pressure | Data not available |
| Heart Contractility | Data not available | |
| ECG | Data not available |
Respiratory System Investigations in Animal Models (e.g., Respiration Volume in Rabbits)
The effects of this compound on the respiratory system have been evaluated in preclinical models, particularly focusing on its antimuscarinic action on airway smooth muscle. In in-vitro experiments using calf trachea smooth muscle, this compound demonstrated competitive antagonism against muscarinomimetics. nih.gov This finding indicates a potential for bronchodilatory effects by inhibiting cholinergic-mediated bronchoconstriction.
Table 2: Preclinical Respiratory System Investigations of this compound
| Animal Model | Parameter | Research Findings |
|---|---|---|
| Rabbits | Respiration Volume | Data not available in published literature. |
| Calf | Trachea Smooth Muscle Contraction | Demonstrated competitive antagonism against muscarinomimetics in vitro. nih.gov |
Gastrointestinal Mechanistic Studies in Animal Models (e.g., Ulceration Models in Rats)
The gastrointestinal effects of this compound have been a primary focus of its preclinical evaluation, given its development as a spasmolytic agent. Studies have shown that it possesses potent antimuscarinic activity on the smooth muscle of the gastrointestinal tract. In in-vivo experiments on the ileum of guinea pigs, rats, and dogs, this compound's antimuscarinic activity was found to be approximately 0.6 times that of atropine. nih.gov
Despite its spasmolytic properties, research indicates that this compound has minimal impact on other gastrointestinal functions. It has been reported to have almost no effect on gastric acid production, gastric emptying, or normal peristalsis. nih.gov This selectivity suggests that its mechanism of action is targeted towards muscarinic receptors involved in smooth muscle contraction rather than those regulating gastric secretion.
Specific studies on the effects of this compound in ulceration models in rats are not extensively documented in the available literature. While its profile suggests it would not directly inhibit acid-related ulcer formation, its effects on mucosal protection or other factors involved in ulcerogenesis have not been fully elucidated in these models.
Table 3: Gastrointestinal Mechanistic Studies of this compound in Animal Models
| Animal Model | Model/Parameter | Research Findings |
|---|---|---|
| Rats | Ulceration Models (e.g., Pylorus Ligation, NSAID-induced) | Specific data on the effects of this compound in these models are not available in the published literature. |
| Jejunum Smooth Muscle | Demonstrated competitive antagonism against muscarinomimetics in vitro. nih.gov | |
| Gastric Acid Production | Almost no effect observed. nih.gov | |
| Gastric Emptying | Almost no effect observed. nih.gov | |
| Normal Peristalsis | Almost no effect observed. nih.gov | |
| Guinea Pigs | Ileum Smooth Muscle | Antimuscarinic activity was approximately 0.6 times that of atropine. nih.gov |
| Dogs | Ileum Smooth Muscle | Antimuscarinic activity was approximately 0.6 times that of atropine. nih.gov |
Central Nervous System Mechanistic Activity
Preclinical research indicates that this compound exhibits central anticholinergic activity. nih.gov This activity is consistent with its ability to cross the blood-brain barrier and interact with muscarinic receptors within the central nervous system (CNS). The central anticholinergic effects of this compound are reported to be more in line with its spasmolytic activity than its other peripheral effects, suggesting a certain level of CNS penetration and action. nih.gov
The mechanistic basis for its CNS activity lies in its function as a muscarinic receptor antagonist. By blocking the action of acetylcholine at these receptors in the brain, it can influence various neurological processes. However, detailed mechanistic studies to delineate its specific effects on different brain regions, neurotransmitter systems, and behavioral outcomes in animal models are not extensively described in the available scientific literature. The compound's development was primarily focused on its peripheral spasmolytic effects, with central activity being a noted characteristic.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Secoverine Hydrochloride
Elucidation of Key Structural Features for Muscarinic Receptor Interaction
The molecular architecture of secoverine (B1218066) hydrochloride is pivotal for its antagonist activity at muscarinic receptors. The key structural components contributing to its pharmacological profile include a cyclohexyl ring, a substituted phenethylamine (B48288) moiety, and a tertiary amine. Secoverine acts as a competitive antagonist against muscarinomimetics, with studies on guinea pig ileum and rat jejunum demonstrating this activity. researchgate.net
The cyclohexyl group , a bulky and lipophilic moiety, is a common feature in many potent anticholinergic agents. This group is believed to enhance the binding affinity of the molecule to the muscarinic receptor, likely through hydrophobic interactions within the receptor's binding pocket. The three-dimensional nature of the cyclohexyl ring may allow for more extensive contact with the receptor surface compared to a flat aromatic ring.
The p-methoxy-alpha-methylphenethylamino group is another crucial component. The aromatic ring likely engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor. The methoxy substituent on the phenyl ring can influence the electronic properties of the aromatic system and may participate in hydrogen bonding.
The tertiary amine is a common feature in many muscarinic antagonists and is typically protonated at physiological pH. This cationic head is believed to interact with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors, an interaction that is critical for the binding of many muscarinic ligands.
While secoverine is a potent antimuscarinic agent, its selectivity for different muscarinic receptor subtypes has been a subject of investigation. Some studies suggest that secoverine may act on a subgroup of muscarinic receptors, exhibiting a different affinity for various receptor types. researchgate.net For instance, marked differences in the anticholinergic activity between secoverine and atropine (B194438) have been observed in various tissues, suggesting differential receptor affinities. pharmacy180.com However, other research indicates that secoverine does not significantly differentiate between M1, brain M2, and cardiac M2 receptors. youtube.com At higher concentrations, secoverine has been shown to interact with an allosteric site on muscarinic receptors. youtube.com
Impact of Stereochemistry on Pharmacological Activity and Receptor Selectivity
Chirality plays a significant role in the interaction of drugs with their biological targets, and this is particularly true for muscarinic receptor antagonists. The presence of a chiral center in the alpha-methylphenethyl moiety of secoverine means that it can exist as different stereoisomers. Although specific studies on the pharmacological profiles of individual secoverine enantiomers are not extensively detailed in the available literature, the principles of stereochemistry in drug action suggest that the different enantiomers of secoverine are likely to exhibit different pharmacological activities and receptor selectivities.
The differential activity of stereoisomers is a well-established concept in medicinal chemistry. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The ratio of their activities is known as the eudismic ratio. It is highly probable that one enantiomer of secoverine (either the R- or S-enantiomer) has a higher affinity for muscarinic receptors than the other. This stereoselectivity arises from the three-dimensional arrangement of the molecule, which influences how it fits into the chiral binding pocket of the receptor.
Studies on structurally related muscarinic antagonists have demonstrated significant differences in the activity of their stereoisomers. For example, in the case of rociverine, which also contains chiral centers, the stereoisomers exhibit considerable variations in their affinity for different muscarinic receptor subtypes.
For secoverine, the existence of stereoisomers is acknowledged with the mention of "dexsecoverine hydrochloride," implying a specific stereoisomer. A thorough investigation into the synthesis and pharmacological evaluation of the individual enantiomers of secoverine would be crucial to fully understand its SAR and to potentially develop more selective and potent therapeutic agents.
Design Principles for Novel this compound Derivatives
The development of novel derivatives of this compound can be guided by established principles of medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement, scaffold hopping, and structure-guided design.
Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity or reducing toxicity. For secoverine, potential bioisosteric replacements could include:
Modification of the cyclohexyl ring: Replacing the cyclohexyl ring with other cyclic or acyclic lipophilic groups to probe the size and shape of the hydrophobic pocket.
Alteration of the p-methoxy-phenyl group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic ring. The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems.
Changes to the tertiary amine substituents: Varying the alkyl groups on the nitrogen atom to explore the steric and electronic requirements for optimal interaction with the receptor.
Scaffold hopping involves replacing the core structure of the molecule with a different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical classes with improved properties. For secoverine, the butanone linker could be replaced with other functionalities to create new structural analogs.
Structure-guided design utilizes the three-dimensional structure of the target receptor to design new ligands. While a crystal structure of secoverine bound to a muscarinic receptor is not available, homology models of muscarinic receptors can be used to guide the design of new derivatives that are predicted to have improved binding affinity and selectivity.
The following table summarizes potential modifications to the secoverine scaffold and the rationale behind them:
| Structural Moiety | Potential Modification | Design Rationale |
| Cyclohexyl ring | Replacement with cyclopentyl, cycloheptyl, or branched alkyl groups | To optimize hydrophobic interactions and fit within the receptor binding pocket. |
| p-Methoxy-phenyl group | Substitution of the methoxy group with -OH, -F, -Cl, -CH3; Replacement of the phenyl ring with thiophene, pyridine, or other heterocycles | To alter electronic properties, introduce new hydrogen bonding interactions, and explore different aromatic interactions. |
| Ethyl group on amine | Replacement with methyl, propyl, or other small alkyl groups | To investigate the steric tolerance around the nitrogen atom. |
| Butanone linker | Replacement with ether, ester, or amide linkages | To explore different chemical connectivities and their impact on conformation and binding. |
Computational and Biophysical Approaches in SAR Analysis
Computational and biophysical techniques are invaluable tools in the elucidation of the structure-activity relationships of drug candidates like this compound. These methods can provide insights into the molecular basis of drug-receptor interactions and guide the design of more effective and selective ligands.
Computational approaches such as homology modeling, molecular docking, and molecular dynamics (MD) simulations can be employed to study the interaction of secoverine with muscarinic receptors.
Homology modeling can be used to build three-dimensional models of the different muscarinic receptor subtypes based on the known crystal structures of related G-protein coupled receptors (GPCRs).
Molecular docking can then be used to predict the binding mode of secoverine and its analogs within the active site of these receptor models. This can help to identify key interactions and rationalize observed SAR data.
Molecular dynamics simulations can provide a dynamic view of the secoverine-receptor complex, allowing for the study of the stability of the binding pose and the conformational changes that occur upon ligand binding.
These computational methods can be used to create a pharmacophore model for secoverine, which defines the essential three-dimensional arrangement of functional groups required for its antagonist activity.
Biophysical techniques offer experimental validation of the insights gained from computational studies and provide quantitative data on drug-receptor interactions.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the interaction between secoverine derivatives and muscarinic receptors.
X-ray crystallography of the receptor-ligand complex would provide the most detailed structural information, although obtaining high-quality crystals of membrane proteins like GPCRs can be challenging.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational changes in both the ligand and the receptor upon binding.
The integration of computational and biophysical approaches can provide a comprehensive understanding of the SAR of this compound, facilitating the rational design of novel derivatives with improved therapeutic profiles.
Synthetic Strategies and Chemical Transformations
Overview of Synthetic Methodologies for Secoverine (B1218066) Hydrochloride and Analogues
The core structure of secoverine, a γ-amino ketone, suggests a retrosynthetic approach that disconnects the molecule at the tertiary amine and the bond between the cyclohexyl group and the carbonyl carbon. A plausible synthetic strategy involves the coupling of two key fragments: a cyclohexyl-containing butanone derivative and an N-ethylated p-methoxyphenethylamine derivative.
A common method for the synthesis of γ-amino ketones is the Mannich reaction, which involves the aminoalkylation of a carbon acid. However, for a complex molecule like secoverine, a more convergent synthesis is generally preferred. This would involve the synthesis of two main precursors that are then coupled together.
Retrosynthetic Analysis of Secoverine:
A logical retrosynthetic disconnection of the secoverine backbone would be at the C-N bond of the tertiary amine. This leads to two primary synthons: a 4-halobut-1-yl(cyclohexyl)methanone and N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
Table 1: Key Precursors for Secoverine Hydrochloride Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-halobut-1-yl(cyclohexyl)methanone | (Image of 4-halobut-1-yl(cyclohexyl)methanone structure) | Provides the cyclohexyl-butanone backbone |
| N-ethyl-1-(4-methoxyphenyl)propan-2-amine | (Image of N-ethyl-1-(4-methoxyphenyl)propan-2-amine structure) | Provides the substituted phenethylamine (B48288) side chain |
The synthesis of analogues of secoverine would involve the variation of either of these precursors. For instance, replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups, or modifying the substituents on the phenyl ring of the phenethylamine moiety, would lead to a library of related compounds.
Advanced Approaches in Synthetic Route Optimization
Modern synthetic chemistry leverages computational tools and novel reaction methodologies to optimize synthetic routes, improving efficiency, and reducing waste.
The synthesis of the γ-amino ketone core of secoverine can be approached using modern catalytic methods. For instance, the umpolung (polarity reversal) of imines, catalyzed by chiral phase-transfer catalysts, allows for the direct and enantioselective synthesis of chiral γ-amino ketones from imines and enones. nih.gov While secoverine is not chiral, this methodology highlights the advanced strategies available for constructing similar structures.
Furthermore, the reduction of β-enamino ketones is an efficient method for producing γ-amino alcohols, which can then be oxidized to the corresponding ketones. scielo.brscite.ai The diastereoselective reduction of β-amino ketones to γ-amino alcohols has also been extensively studied, offering precise control over stereochemistry in the synthesis of analogues. rsc.org
Development of this compound Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Synthesis of the Cyclohexyl-Butanone Fragment:
The 4-halobut-1-yl(cyclohexyl)methanone precursor can be synthesized starting from cyclohexanecarboxylic acid.
Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride can be reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired keto-chloride.
Alternative Routes: Another approach involves the reaction of cyclohexyl magnesium bromide with a suitable butanoic acid derivative.
Synthesis of the N-ethyl-p-methoxy-alpha-methylphenethylamine Fragment:
This precursor can be prepared from p-methoxyphenylacetone.
Reductive Amination: p-Methoxyphenylacetone can undergo reductive amination with ethylamine (B1201723) in the presence of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation to yield N-ethyl-1-(4-methoxyphenyl)propan-2-amine. biosynth.comcymitquimica.comguidechem.comchemicalbook.com
Chiral Synthesis: For the synthesis of enantiomerically pure analogues, chiral auxiliaries or asymmetric catalytic methods can be employed in the reductive amination step. google.com
Final Assembly:
The final step in the synthesis of the secoverine base is the nucleophilic substitution reaction between 4-halobut-1-yl(cyclohexyl)methanone and N-ethyl-1-(4-methoxyphenyl)propan-2-amine. The resulting tertiary amine is then treated with hydrochloric acid to afford this compound.
Table 2: Summary of Synthetic Transformations
| Reaction Type | Reactants | Product | Relevance to Secoverine Synthesis |
| Nucleophilic Acyl Substitution | Cyclohexanecarbonyl chloride, 4-chlorobutyryl chloride | 1-Cyclohexyl-4-chloro-1-butanone | Synthesis of the cyclohexyl-butanone precursor |
| Reductive Amination | p-Methoxyphenylacetone, Ethylamine | N-ethyl-1-(4-methoxyphenyl)propan-2-amine | Synthesis of the substituted phenethylamine precursor |
| Nucleophilic Substitution | 1-Cyclohexyl-4-chloro-1-butanone, N-ethyl-1-(4-methoxyphenyl)propan-2-amine | Secoverine (free base) | Final coupling step |
| Salt Formation | Secoverine (free base), Hydrochloric acid | This compound | Formation of the final hydrochloride salt |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Secoverine (B1218066) Hydrochloride Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. mdpi.comgsconlinepress.comencyclopedia.pub For secoverine hydrochloride, various chromatographic methods have been developed and validated to ensure accurate and reliable research data.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound. newbioworld.org Method development in HPLC focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and quantification.
A crucial aspect of HPLC method development is validation, which ensures the method is reliable for its intended purpose. japsonline.com Validation parameters typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range. japsonline.com
Accuracy: The closeness of the test results to the true value. japsonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. japsonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
In the context of this compound research, HPLC methods have been developed for its determination in biological samples like plasma and serum. researchgate.net One approach involves an on-line pre-column packed with a short layer of stationary phase, allowing for the direct injection of large sample volumes (200–1000 µL). This technique demonstrates high selectivity through the combined use of a pre-column and an extraction detector. researchgate.net
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products |
This table presents typical acceptance criteria for HPLC method validation in pharmaceutical research.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Pharmaceutical Analysis Research
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity. While specific UHPLC methods for this compound are not extensively detailed in the provided search results, the principles of UHPLC are widely applied in modern pharmaceutical analysis for their efficiency. mdpi.com The transition from HPLC to UHPLC for secoverine analysis would involve method re-validation to ensure performance meets the required standards. The primary advantages of UHPLC include reduced solvent consumption and higher throughput, making it a more environmentally friendly and cost-effective technique.
Gas Chromatography and Thin Layer Chromatography in Research Contexts
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. mdpi.com The analysis of this compound by GC would likely require derivatization to increase its volatility. GC, often coupled with a mass spectrometer (GC-MS), can provide detailed structural information and sensitive quantification. researchgate.net Research applications of GC-MS have been noted for monitoring reaction products in related chemical syntheses. researchgate.net
Thin Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for qualitative analysis and preliminary screening. mdpi.compopline.org It can be employed to assess the purity of this compound and to monitor the progress of chemical reactions. While not as quantitative as HPLC or GC, modern HPTLC (High-Performance Thin Layer Chromatography) with densitometric scanning can offer semi-quantitative or even quantitative results. newbioworld.org
Spectroscopic and Mass Spectrometric Approaches
Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds like this compound.
UV/Visible Spectrophotometry in Quantitative Analysis
UV/Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region. newbioworld.org this compound exhibits UV absorbance, which allows for its quantification using this method. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. newbioworld.org This method is often employed in conjunction with HPLC, where a UV detector is used to quantify the analyte as it elutes from the column. researchgate.net The electrochemical reaction processes involving related compounds have been monitored using UV-vis spectroscopy. researchgate.net
| Analytical Technique | Application in this compound Analysis |
| UV/Visible Spectrophotometry | Quantitative analysis in bulk and dosage forms, detection in HPLC. |
| HPLC-UV | Primary method for separation and quantification in research and quality control. researchgate.net |
This table summarizes the application of UV/Visible Spectrophotometry in the analysis of this compound.
Mass Spectrometry and Hyphenated Techniques (e.g., LC-MS/MS) for Characterization
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it creates a highly sensitive and selective analytical system.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a particularly valuable hyphenated technique. In this setup, the analyte is first separated by LC and then introduced into the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of the analyte, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass analyzer (MS2), providing a unique fragmentation pattern that serves as a "fingerprint" for the compound. This high degree of specificity makes LC-MS/MS ideal for the identification and quantification of analytes in complex matrices, even at very low concentrations. The use of GC-MS has been documented for analyzing the distribution of products in related chemical reactions. researchgate.net
The ability to obtain structural information and high sensitivity makes these mass spectrometric techniques crucial for the comprehensive characterization of this compound and its potential metabolites or degradation products in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules like this compound. nih.govresearchgate.netresearchgate.netdissolutiontech.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm its identity and structure with a high degree of confidence. researchgate.net The process involves placing a sample in a strong magnetic field and irradiating it with radio waves, which causes the nuclei of certain atoms to resonate at characteristic frequencies. These frequencies, known as chemical shifts, along with coupling patterns and signal intensities, provide a wealth of structural information. dissolutiontech.com
For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed in a research setting.
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shifts of the signals for this compound would indicate the electronic environment of each proton, for instance, distinguishing aromatic protons from those on the cyclohexyl ring and the aliphatic chains. The integration of the signals would provide the ratio of the number of protons of each type, and the splitting patterns (spin-spin coupling) would reveal which protons are adjacent to one another.
¹³C NMR (Carbon-13 NMR): This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the total carbon count to be confirmed. The chemical shifts would differentiate between sp³, sp², and sp hybridized carbons, such as those in the cyclohexyl ring, the aromatic ring, and the carbonyl group.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the aliphatic chains and the cyclohexyl and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the ethyl group to the nitrogen and the p-methoxyphenyl group to the rest of the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which can help to determine the molecule's conformation.
While specific experimental NMR data for this compound is not publicly available, the following table represents the type of data that would be generated in a research setting for its structural elucidation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom # | Structure Fragment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | C=O | - | ~210 |
| 2 | CH₂ | ~2.5 | ~35 |
| 3 | CH₂ | ~1.8 | ~22 |
| 4 | N-CH₂ | ~2.8 | ~50 |
| 5 | N-CH₂CH₃ | ~2.6 (q) | ~48 |
| 6 | N-CH₂CH₃ | ~1.1 (t) | ~12 |
| 7 | N-CH | ~3.1 (m) | ~60 |
| 8 | CH-CH₃ | ~1.2 (d) | ~18 |
| 9 | CH₂-Ar | ~2.7 | ~40 |
| 10, 14 | Ar-CH | ~7.1 (d) | ~130 |
| 11, 13 | Ar-CH | ~6.8 (d) | ~114 |
| 12 | Ar-C-O | - | ~158 |
| 15 | O-CH₃ | ~3.8 (s) | ~55 |
| 16 | Cyclohexyl-CH | ~2.4 (tt) | ~45 |
| 17, 21 | Cyclohexyl-CH₂ | ~1.6-1.9 | ~28 |
| 18, 20 | Cyclohexyl-CH₂ | ~1.2-1.4 | ~26 |
| 19 | Cyclohexyl-CH₂ | ~1.1-1.3 | ~25 |
Note: This table is for illustrative purposes only and represents typical chemical shift ranges for the specified functional groups.
Method Validation Principles for Research Analytical Methods
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. oup.comnih.govnih.gov For research involving this compound, analytical methods, such as High-Performance Liquid Chromatography (HPLC), would need to be validated according to established guidelines, like those from the International Council for Harmonisation (ICH). nih.gov The key validation parameters are outlined below.
Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method for this compound, this would be demonstrated by showing that the peak for secoverine is well-resolved from other peaks.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is typically determined by preparing a series of standards of known concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) should ideally be close to 1. longdom.org
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a blank matrix with a known amount of this compound at different concentration levels and calculating the percentage recovery.
Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate in HPLC). This provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters for a Research HPLC Method for this compound
| Parameter | Acceptance Criteria (Illustrative) |
|---|---|
| Specificity | No interference at the retention time of this compound. |
| Linearity (Range) | 1-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. |
Note: The values in this table are illustrative and represent common acceptance criteria for HPLC method validation in a research context.
Applications in Preclinical Sample Analysis and In Vitro Research
Validated analytical methods are essential for preclinical studies, which are conducted to evaluate the pharmacological and toxicological effects of a new drug candidate before human trials. longdom.org These studies can be in vivo (in living organisms) or in vitro (in a controlled environment outside of a living organism). nih.gov
In the context of this compound, a validated HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) method would be applied to:
Analyze samples from in vitro metabolism studies: These studies investigate how the compound is metabolized by liver enzymes (e.g., cytochrome P450s). admescope.comlabcorp.com The analytical method would be used to measure the rate of disappearance of this compound and to identify and quantify its metabolites in incubations with liver microsomes or hepatocytes. admescope.com This helps in understanding the metabolic pathways and potential for drug-drug interactions. labcorp.com
Quantify this compound in biological matrices from preclinical pharmacokinetic studies: After administration to animals, blood, plasma, and tissue samples are collected over time. The validated analytical method is used to determine the concentration of this compound in these samples. This data is used to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Support in vitro pharmacology experiments: In studies examining the effect of this compound on isolated tissues or cells (e.g., its antimuscarinic activity on smooth muscle preparations), the analytical method can be used to confirm the concentration of the compound in the experimental medium, ensuring accurate dose-response relationships. nih.govoup.com
Table 3: Illustrative Application of a Validated Analytical Method in Preclinical Research of this compound
| Preclinical Study Type | Sample Matrix | Analytical Method | Information Gained |
|---|---|---|---|
| In Vitro Metabolic Stability | Liver Microsomes | HPLC-UV/MS | Half-life, intrinsic clearance, metabolite identification. admescope.com |
| In Vivo Pharmacokinetics (Rodent) | Plasma | LC-MS/MS | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life. |
| In Vitro Pharmacology | Tissue Bath Buffer | HPLC-UV | Confirmation of nominal concentrations for dose-response curve generation. |
Note: This table provides illustrative examples of how a validated analytical method would be applied in the preclinical research of a compound like this compound.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and stability of Secoverine hydrochloride?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for assessing purity, while accelerated stability studies under varied temperature and humidity conditions (e.g., 40°C/75% RH) can evaluate degradation profiles. Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural validation .
Q. What synthetic routes are documented for this compound, and how do yields vary across methodologies?
Common synthetic pathways include nucleophilic substitution or reductive amination, with yields influenced by reaction temperature, solvent choice, and catalyst efficiency. For example, optimization via Design of Experiments (DoE) can identify critical parameters (e.g., pH, stoichiometry) to maximize yield .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
Cell-based assays (e.g., receptor binding studies using transfected HEK293 cells) or enzyme inhibition assays (e.g., fluorometric or radiometric methods) provide preliminary efficacy data. Dose-response curves and IC₅₀ calculations are essential for potency evaluation .
Advanced Research Questions
Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?
A 2³ factorial design can assess variables like excipient ratios (e.g., disintegrants, surfactants), particle size, and pH modifiers. Response surface methodology (RSM) identifies optimal conditions for dissolution rate and permeability, validated via in vitro-in vivo correlation (IVIVC) studies .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates parameters like plasma half-life, tissue distribution, and metabolite activity. Comparative metabolite profiling (via LC-MS) and species-specific cytochrome P450 assays clarify interspecies metabolic differences .
Q. How should researchers address stability challenges in this compound under physiological pH conditions?
Accelerated stability testing in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids identifies degradation pathways. Lyophilization or co-crystallization with stabilizing agents (e.g., cyclodextrins) can mitigate hydrolysis or oxidation .
Q. What pharmacokinetic parameters are critical in preclinical studies of this compound?
Focus on bioavailability (AUC₀–∞), maximum concentration (Cₘₐₓ), clearance (CL), and volume of distribution (Vd). Allometric scaling from rodent to human models requires correction for species-specific metabolic rates and protein binding .
Methodological Considerations
Q. How to ensure reproducibility in this compound synthesis across laboratories?
Detailed protocols should specify reaction conditions (e.g., inert atmosphere, solvent purity), and raw materials must be characterized via certificates of analysis (CoA). Inter-laboratory validation using standardized reference materials minimizes batch variability .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Probit or logit models calculate LD₅₀/ED₅₀ values, while repeated-measures ANOVA identifies time-dependent effects. Non-linear regression accounts for hormetic responses in long-term toxicity studies .
Q. How to design a robust literature review strategy for this compound?
Use Boolean operators in databases (e.g., PubMed, SciFinder) with keywords like "this compound AND (synthesis OR pharmacokinetics)". Exclude non-peer-reviewed sources and prioritize studies with mechanistic depth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
